molecular formula C20H18O4 B1602181 Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate CAS No. 83536-13-4

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Cat. No.: B1602181
CAS No.: 83536-13-4
M. Wt: 322.4 g/mol
InChI Key: FEJKRXHSQAVDMJ-UHFFFAOYSA-N
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Description

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is a chemical compound with the molecular formula C20H18O4 . It has a triple bond that connects two diethyl 4-benzoates at 1,1’-positions .


Synthesis Analysis

Isoquinoline derivatives, which are potential antifungal agents, can be synthesized by reacting diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .


Molecular Structure Analysis

The molecular structure of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is characterized by a linear ligand linker for MOFs in applications of hydrogen storage .


Chemical Reactions Analysis

The compound is involved in the synthesis of isoquinoline derivatives, which are potential antifungal agents . It reacts with di(phenylmethylene)hydrazine in the presence of Cu(OAc)2·H2O as a catalyst and AgSbF6 as an additive .


Physical and Chemical Properties Analysis

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an off-white powder/crystal with a melting point range of 147.0 to 151.0 °C . It has a molecular weight of 322.36 g/mol .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Synthesis of Novel Compounds : Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is involved in the synthesis of complex molecular structures. For instance, it contributes to the synthesis of polyesters containing imidazolidine-2,4,5-trione rings, which are characterized by their viscosity, solubility, and thermal properties (Găină, 2001).

  • Molecular Structure Analysis : This compound has been used in studies exploring the molecular structures of specific chemicals. For example, the structure of Diethyl 4,4′-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate, obtained by reacting ethyl 4-hydroxybenzoate with 1,2-dichloroethane, was analyzed to understand its molecular geometry (Ma, Qin, Lai, & Fan, 2012).

Material Science and Engineering

  • Polymer Synthesis and Characterization : In the field of polymer science, this compound plays a role in synthesizing and characterizing new polyesters. These polyesters contain both aliphatic and aromatic units, contributing to a diverse range of physical properties like solubility and thermal stability (Găină, Gaina, & Cozan, 2001).

  • Development of Metal-Organic Frameworks : This compound is instrumental in the development of novel luminescent metal-organic frameworks. These frameworks have applications in areas like catalysis and separation due to their unique structural properties (Pham, Lund, & Song, 2008).

Luminescent Properties and Chemical Reactions

  • Luminescence in Solid State : Research on metal-organic frameworks containing this compound has revealed luminescent properties in the solid state. These properties can be manipulated through chemical reactions, offering potential applications in various fields (Pham, Lund, & Song, 2008).

  • Reactions in Organic Synthesis : The compound is also used in organic synthesis, such as in the production of 2-amino-4H-chromenes and 14-aryl-14H-dibenzo[a, j]xanthenes, showcasing its versatility in chemical reactions (Pourkazemi, Nasouri, Fakhraie, Razzaghi, Parhami, & Zare, 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The compound has been used in the synthesis of isoquinoline derivatives, which are potential antifungal agents . It has also been used in the development of MOFs for hydrogen storage applications . Future research may continue to explore these and other potential applications.

Biochemical Analysis

Biochemical Properties

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper (II) acetate and silver hexafluoroantimonate in the synthesis of isoquinoline derivatives, which are potential antifungal agents . These interactions are crucial for the formation of specific chemical bonds and the stabilization of reaction intermediates.

Cellular Effects

The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s unique structure allows it to fit into the active sites of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .

Metabolic Pathways

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of specific metabolites within cells, thereby influencing metabolic flux. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and regulating biochemical reactions .

Transport and Distribution

Within cells and tissues, Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and its ability to influence cellular processes .

Subcellular Localization

The subcellular localization of Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is crucial for its activity and function, as it allows it to interact with specific biomolecules and participate in targeted biochemical reactions .

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJKRXHSQAVDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573083
Record name Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83536-13-4
Record name Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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